molecular formula C17H26N2O2 B1291385 tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate CAS No. 331759-58-1

tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate

Cat. No.: B1291385
CAS No.: 331759-58-1
M. Wt: 290.4 g/mol
InChI Key: CKEVHPNLWBHDMY-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H26N2O2 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Drug Synthesis

Tert-butyl 3-(4-aminobenzyl)piperidine-1-carboxylate serves as a vital intermediate in the synthesis of small molecule anticancer drugs. The compound can be synthesized from piperidin-4-ylmethanol through various chemical reactions like nucleophilic substitution, oxidation, halogenation, and elimination, achieving a high total yield. This process is significant for the development of effective anticancer drugs, particularly targeting the PI3K/AKT/mTOR pathway crucial in cell growth and survival (Zhang, Ye, Xu, & Xu, 2018).

Intermediate for Biologically Active Compounds

This compound acts as an important intermediate in synthesizing biologically active compounds, including crizotinib, a drug used in cancer treatment. The synthesis involves using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material. The final compound is confirmed through MS and 1HNMR spectrum analysis, with a total yield of 49.9% (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Antibacterial and Anthelmintic Activity

A derivative of this compound, synthesized via a condensation reaction, has been characterized and tested for its antibacterial and anthelmintic properties. Though exhibiting moderate anthelmintic activity, the compound showed poor antibacterial activity, indicating its potential in specific therapeutic applications (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Synthesis of Vandetanib Intermediate

It is also a key intermediate in the synthesis of Vandetanib, an anticancer drug. The synthesis process involves acylation, sulfonation, and substitution steps, with the route and structures determined by MS and 1HNMR. The optimized synthetic method yielded a total of 20.2% (Wang, Wang, Tang, & Xu, 2015).

Properties

IUPAC Name

tert-butyl 3-[(4-aminophenyl)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-10-4-5-14(12-19)11-13-6-8-15(18)9-7-13/h6-9,14H,4-5,10-12,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEVHPNLWBHDMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620431
Record name tert-Butyl 3-[(4-aminophenyl)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331759-58-1
Record name tert-Butyl 3-[(4-aminophenyl)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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